2-[5-(4-nitrophenyl)furan-2-yl]-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine
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Overview
Description
2-[5-(4-NITROPHENYL)FURAN-2-YL]-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoxazine ring fused with a furan ring and substituted with nitrophenyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-NITROPHENYL)FURAN-2-YL]-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrophenylfuran with diphenylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-NITROPHENYL)FURAN-2-YL]-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[5-(4-NITROPHENYL)FURAN-2-YL]-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrophenyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[5-(4-NITROPHENYL)FURAN-2-YL]-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in redox reactions, influencing cellular processes. The compound’s structure allows it to bind to specific sites on proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis{[5-(4-nitrophenyl)furan-2-yl]methylene}hydrazine: Shares the nitrophenyl and furan moieties but differs in the overall structure.
5-(4-Nitrophenyl)-2-furoic acid: Contains the nitrophenyl and furan groups but lacks the benzoxazine ring.
Uniqueness
2-[5-(4-NITROPHENYL)FURAN-2-YL]-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is unique due to its combination of the benzoxazine, furan, and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H22N2O4 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
2-[5-(4-nitrophenyl)furan-2-yl]-4,4-diphenyl-1,2-dihydro-3,1-benzoxazine |
InChI |
InChI=1S/C30H22N2O4/c33-32(34)24-17-15-21(16-18-24)27-19-20-28(35-27)29-31-26-14-8-7-13-25(26)30(36-29,22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1-20,29,31H |
InChI Key |
SVURBFDEYDZJMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6 |
Origin of Product |
United States |
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